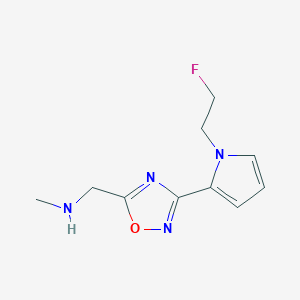

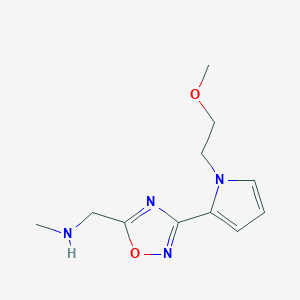

![molecular formula C13H21N3O B1475778 3-Éthyl-5-(2-azaspiro[4.5]décan-4-yl)-1,2,4-oxadiazole CAS No. 2098058-80-9](/img/structure/B1475778.png)

3-Éthyl-5-(2-azaspiro[4.5]décan-4-yl)-1,2,4-oxadiazole

Vue d'ensemble

Description

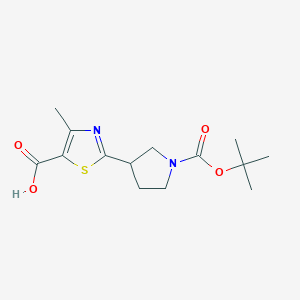

3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C13H21N3O and its molecular weight is 235.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Détermination de la Gabapentine

Le composé est utilisé dans la détermination de la Gabapentine, un analogue synthétique et non-benzodiazépine de l'acide γ-aminobutyrique . La Gabapentine est généralement utilisée pour l'épilepsie, les symptômes de la douleur neuropathique périphérique, la névralgie post-herpétique, la neuropathie périphérique diabétique, le syndrome de sevrage aigu de l'alcool et le traitement de la sclérose en plaques .

Analyse des Impuretés

Le composé forme une impureté (ImpA)-2-azaspiro [4.5] décan-3-one par cyclisation intramoléculaire en solution . La formation de cette impureté à partir de la Gabapentine cristalline dépend de sa modification polymorphe, de la température, de l'humidité, du taux de déchiquetage et de la présence de certains excipients .

Profiling Pharmaceutique et de Sécurité

Le composé a été utilisé dans le développement de nouveaux médicaments, où il a présenté des profils pharmacocinétiques et de sécurité optimaux . Ce nouveau mécanisme d'action, ciblant la MMP, définit une nouvelle classe d'agents antihémorragiques sans interférer avec la fonction hémostatique normale .

Synthèse de Spirotetramat

Le composé est utilisé dans la synthèse du Spirotetramat, un insecticide de deuxième génération développé par Bayer CropScience . Le Spirotetramat a une bonne efficacité et sécurité pour les cultures .

Lutte Antiparasitaire

Le Spirotetramat, synthétisé à l'aide du composé, possède des propriétés uniques d'absorption et de transport interne bidirectionnelles. Cela permet au spirotetramat d'être transporté dans n'importe quelle partie de la plante, ce qui peut prévenir efficacement l'éclosion des œufs et le développement larvaire des ravageurs sur les racines et les feuilles .

Activité Anticancéreuse

Le composé a été utilisé dans la synthèse de nouveaux composés qui ont montré des activités d'inhibition modérées à élevées contre la culture cellulaire des lignées cellulaires HepG-2 (carcinome hépatocellulaire du foie humain), PC-3 (adénocarcinome de la prostate humaine) et HCT116 (carcinome colorectal humain) .

Mécanisme D'action

Target of Action

The primary targets of 3-Ethyl-5-(2-azaspiro[4It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The exact mode of action of 3-Ethyl-5-(2-azaspiro[4Similar compounds have been reported to stabilize proteins in an inactive conformation, thereby inhibiting their function .

Biochemical Pathways

The specific biochemical pathways affected by 3-Ethyl-5-(2-azaspiro[4Related compounds have been associated with a variety of cellular signaling processes and pathways .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Ethyl-5-(2-azaspiro[4Similar compounds have been reported to have moderate potency, selectivity, and oral bioavailability .

Result of Action

The molecular and cellular effects of 3-Ethyl-5-(2-azaspiro[4Compounds with similar structures have shown inhibitory activity against various viruses .

Analyse Biochimique

Biochemical Properties

3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain proteases, which are enzymes that break down proteins into smaller peptides or amino acids. By inhibiting these proteases, 3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole can modulate protein degradation pathways, thereby affecting cellular processes such as apoptosis and inflammation .

Cellular Effects

The effects of 3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Additionally, 3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular functions. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . Additionally, 3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions, such as high temperature or pH extremes . Long-term exposure to 3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole can lead to cumulative effects on cellular processes, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity .

Metabolic Pathways

3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are more easily excreted . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of 3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity within the cell .

Subcellular Localization

The subcellular localization of 3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA or nuclear proteins to influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolism .

Propriétés

IUPAC Name |

5-(2-azaspiro[4.5]decan-4-yl)-3-ethyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O/c1-2-11-15-12(17-16-11)10-8-14-9-13(10)6-4-3-5-7-13/h10,14H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTSBGYJZSGIKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2CNCC23CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

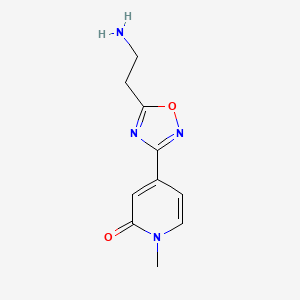

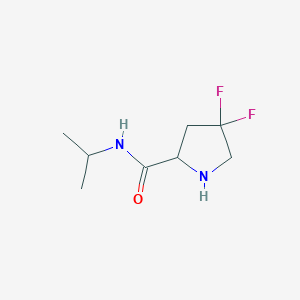

![2-Ethyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1475695.png)

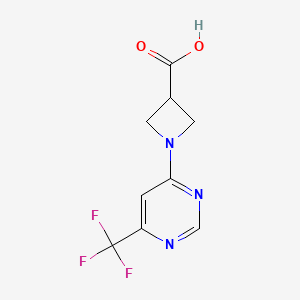

![(4-Propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1475703.png)

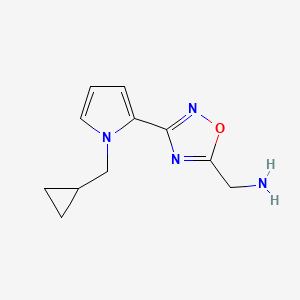

![octahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1475713.png)

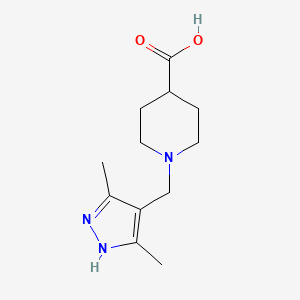

![1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1475716.png)

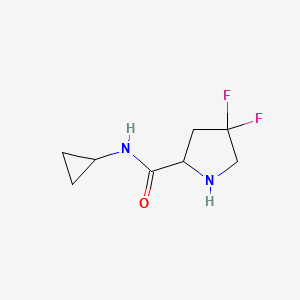

![1-(cyclopropylmethyl)-2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1475717.png)